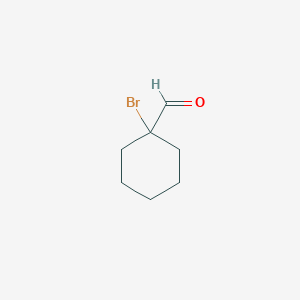

1-Bromocyclohexane-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

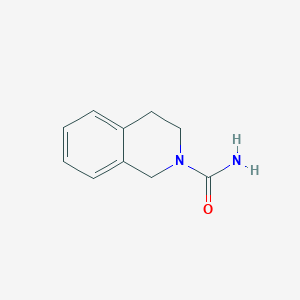

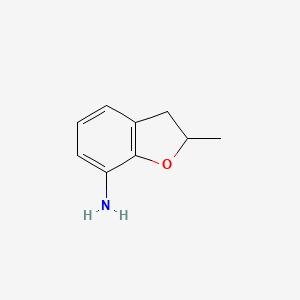

1-Bromocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C7H11BrO . It is also known by its IUPAC name 1-bromocyclohexanecarbaldehyde .

Synthesis Analysis

The synthesis of 1-Bromocyclohexane-1-carbaldehyde can involve various methods. One common approach is through the dehydration of cyclohexanol, which is heated with a catalytic amount of phosphoric acid . This results in the formation of cyclohexene, which can then undergo further reactions to form the desired product .Molecular Structure Analysis

The molecular structure of 1-Bromocyclohexane-1-carbaldehyde consists of a cyclohexane ring with a bromine atom and a carbaldehyde group attached to it . The average mass of the molecule is 191.066 Da, and the monoisotopic mass is 189.999313 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Bromocyclohexane-1-carbaldehyde can be complex and depend on the conditions and reagents used. For instance, it can undergo E1 elimination reactions, which involve the departure of a leaving group and the formation of a carbocation intermediate .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Cross-Coupling Reactions Bromocyclohexene carbaldehydes, like 2-bromo-cyclohexenecarbaldehyde, are extensively utilized in palladium-catalyzed cross-coupling reactions. These substrates have been fundamental in constructing a variety of compounds with potential biological, medicinal, and material applications. The advancements over the past decade in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, have significantly contributed to the field of synthetic chemistry (Ghosh & Ray, 2017).

Isoquinoline Synthesis via Palladium Catalysis Another important application involves the synthesis of isoquinolines. For instance, 3-Bromopyridine-4-carbaldehyde is reacted with electron-withdrawing group substituted alkenes through Heck coupling and subsequent aldol reaction under palladium catalysis. This method efficiently yields corresponding isoquinolines, showcasing the versatility of bromocarbaldehyde derivatives in complex heterocyclic compound synthesis (Cho & Patel, 2006).

Cyclization with Carbon Monoxide and Carboxylic Acids In a related application, 3-Bromopyridine-4-carbaldehyde undergoes cyclization with carboxylic acids and carbon monoxide in the presence of palladium catalysts. This process generates 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, further highlighting the role of bromocarbaldehydes in cyclization reactions to produce complex organic structures (Cho & Kim, 2008).

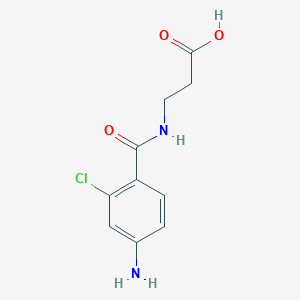

Chemistry of Chloroquinoline Carbaldehydes The chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs is also notable, with a wide range of synthetic and biological applications. These compounds are pivotal in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Their biological evaluation and synthetic applications are diverse and significant (Hamama et al., 2018).

Excited-State Intramolecular Proton-Transfer An interesting aspect of bromocarbaldehydes is their behavior in excited states. For instance, the study of 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in methylcyclohexane solvent reveals that single- and double-proton-transfer mechanisms coexist in the excited states. This property is crucial for understanding the photochemical behavior of these compounds, which could be relevant in designing materials and understanding biological processes (Tang et al., 2017).

Wirkmechanismus

Target of Action

Brominated cyclohexane compounds, such as 1-Bromocyclohexane, typically react with other organic compounds in chemical reactions. They can act as electrophiles, reacting with nucleophiles in substitution or elimination reactions .

Mode of Action

In a typical reaction, a brominated cyclohexane compound might undergo an E2 elimination reaction, where a strong base removes a proton from the molecule, leading to the formation of an alkene . Alternatively, it might undergo a nucleophilic substitution reaction, where a nucleophile replaces the bromine atom .

Eigenschaften

IUPAC Name |

1-bromocyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJHTBRMAVYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromocyclohexane-1-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(morpholinosulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2632679.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)

![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)

![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)

![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)